molecular formula C9H12N2O2 B3339673 N-(4-hydroxyphenyl)-2-(methylamino)acetamide CAS No. 1152641-19-4

N-(4-hydroxyphenyl)-2-(methylamino)acetamide

Cat. No. B3339673
CAS RN: 1152641-19-4
M. Wt: 180.20
InChI Key: PRHFXMQJARQDAU-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)-2-(methylamino)acetamide” is also known as Paracetamol or Acetaminophen . It is a non-salicylate analgesic and antipyretic (pain killer and fever reducer) commonly used over-the-counter .


Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-2-(methylamino)acetamide involves the nucleophilic addition-elimination reaction between p-aminophenol and acetic anhydride . The nucleophilic center in the starting materials attacks the electrophilic carbonyl carbon of the acetic anhydride .


Chemical Reactions Analysis

The oxidation of N-(4-hydroxyphenyl)-2-(methylamino)acetamide by diperiodatocuprate (III) (DPC) in an alkaline medium has been studied . The reaction exhibits 1:4 stoichiometry (paracetamol: DPC) and is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .

Mechanism of Action

The oxidation reaction in alkaline medium proceeds via a DPC-paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . Intervention of free radicals was observed in the reaction .

Future Directions

One future direction is the use of a single plant-based biopolymer-excipient of triple function (a 3-in-1 excipient) in N-(4-hydroxyphenyl)-2-(methylamino)acetamide high-dose tablet formulation . This approach aims to reduce the number and quantity of excipients, especially important in high-dose formulations owing to the already high drug load .

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h2-5,10,12H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFXMQJARQDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-2-(methylamino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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